Methyl 6-(4-ethylpiperazin-1-yl)-4-methylnicotinate
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Overview
Description
Methyl6-(4-ethylpiperazin-1-yl)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperazine ring substituted with an ethyl group and a methyl ester group attached to the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-ethylpiperazin-1-yl)-4-methylnicotinate typically involves the reaction of 4-methylnicotinic acid with 4-ethylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification of the carboxylic acid group with methanol in the presence of an acid catalyst can also be employed to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of Methyl6-(4-ethylpiperazin-1-yl)-4-methylnicotinate may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl6-(4-ethylpiperazin-1-yl)-4-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methyl6-(4-ethylpiperazin-1-yl)-4-methylnicotinate, each with distinct chemical and physical properties.
Scientific Research Applications
Methyl6-(4-ethylpiperazin-1-yl)-4-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Methyl6-(4-ethylpiperazin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl6-(4-methylpiperazin-1-yl)-4-methylnicotinate
- Methyl6-(4-ethylpiperazin-1-yl)-4-ethylnicotinate
- Methyl6-(4-ethylpiperazin-1-yl)-4-methylnicotinamide
Uniqueness
Methyl6-(4-ethylpiperazin-1-yl)-4-methylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
methyl 6-(4-ethylpiperazin-1-yl)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-4-16-5-7-17(8-6-16)13-9-11(2)12(10-15-13)14(18)19-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
GQGFPSQOEWCTHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)C(=O)OC |
Origin of Product |
United States |
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